molecular formula C10H12O3 B1612078 4-Ethoxy-3-(hydroxymethyl)benzaldehyde CAS No. 917746-81-7

4-Ethoxy-3-(hydroxymethyl)benzaldehyde

Cat. No. B1612078
CAS RN: 917746-81-7
M. Wt: 180.2 g/mol
InChI Key: OWRYRHXFXXKCAW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCOc1ccc(C=O)cc1CO . This indicates that the molecule consists of a benzene ring with an ethoxy group (CCO) and a hydroxymethyl group (CO) attached to it.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 180.20 . Other physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Regioselective Protection and Synthesis

Studies have shown that 4-Ethoxy-3-(hydroxymethyl)benzaldehyde can be utilized in the regioselective protection of hydroxyl groups in complex organic molecules. For example, Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, highlighting the compound's potential in facilitating selective chemical transformations in synthetic chemistry Plourde & Spaetzel, 2002.

Optical and Nonlinear Properties

The compound has been investigated for its potential applications in optical materials science. Singh et al. (2001) explored the growth of vanillin crystals, a close derivative, for second harmonic generation (SHG) applications, indicating the relevance of this compound and its derivatives in developing materials for ultra-violet and near-infrared applications Singh et al., 2001.

Material Synthesis and Magnetic Properties

Research has also focused on the synthesis of novel materials and their magnetic properties. For instance, Zhang et al. (2013) reported on the solvothermal syntheses of Co(II)₄O₄ cubes using 2-hydroxy-3-ethoxy-benzaldehyde (a structurally related compound), comparing traditional and microwave-assisted methods. This study not only highlights efficient synthesis routes but also explores the magnetic interactions within these materials, suggesting potential applications in magnetic storage devices Zhang et al., 2013.

Conductive Polymers

Further applications include the development of electrically conductive polymers. Hafeez et al. (2019) synthesized bis-aldehyde monomers and their poly(azomethine)s, demonstrating their electrically conductive properties. Such materials have implications for the electronics industry, particularly in the creation of new types of conductive materials Hafeez et al., 2019.

Safety and Hazards

While specific safety data for 4-Ethoxy-3-(hydroxymethyl)benzaldehyde is not available, it’s important to handle all chemicals with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

4-ethoxy-3-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10-4-3-8(6-11)5-9(10)7-12/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYRHXFXXKCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594431
Record name 4-Ethoxy-3-(hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917746-81-7
Record name 4-Ethoxy-3-(hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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